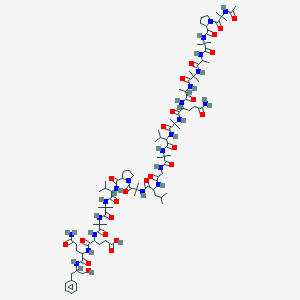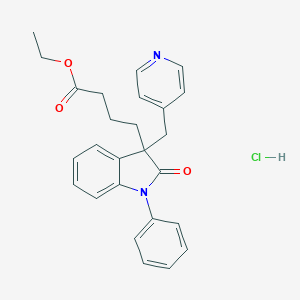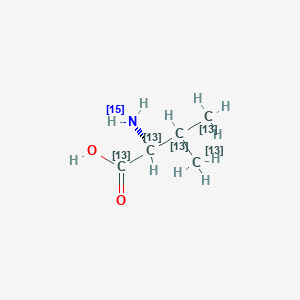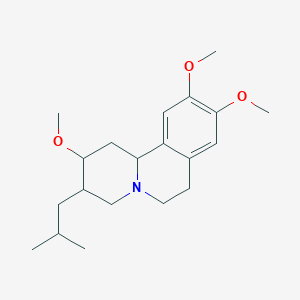
5-O-Methyldihydrotetrabenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-Methyldihydrotetrabenazine is a derivative of tetrabenazine, a compound known for its ability to inhibit the vesicular monoamine transporter 2 (VMAT2). This inhibition leads to the depletion of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine from nerve terminals. This compound is primarily used in scientific research to study the distribution and function of VMAT2 in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methoxytetrabenazine involves several steps, starting from the precursor tetrabenazine. The key steps include:
Methylation: Tetrabenazine is subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure methoxytetrabenazine
Industrial Production Methods: Industrial production of methoxytetrabenazine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of tetrabenazine are methylated using industrial-grade methyl iodide and bases.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions: 5-O-Methyldihydrotetrabenazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of methoxytetrabenazine .
Scientific Research Applications
5-O-Methyldihydrotetrabenazine has several scientific research applications, including:
Neuroscience Research: It is used as a high-specific-activity ligand for studying the distribution and function of VMAT2 in the brain. .
Drug Development: this compound is used in the development of new drugs targeting VMAT2 for the treatment of hyperkinetic movement disorders
Neurodegenerative Disease Studies: It is used to assess monoamine neuronal losses in neurodegenerative diseases, providing insights into disease mechanisms and potential therapeutic targets
Mechanism of Action
5-O-Methyldihydrotetrabenazine exerts its effects by inhibiting VMAT2, a proton-dependent antiporter responsible for loading monoamine neurotransmitters into synaptic vesicles. This inhibition leads to the depletion of neurotransmitters such as dopamine, serotonin, and norepinephrine from nerve terminals, thereby reducing their release into the synapse. This mechanism is particularly useful in the treatment of hyperkinetic movement disorders .
Comparison with Similar Compounds
Tetrabenazine: A VMAT2 inhibitor used for the treatment of hyperkinetic movement disorders.
Valbenazine: A novel VMAT2 inhibitor approved for the treatment of tardive dyskinesia
5-O-Methyldihydrotetrabenazine’s unique properties and applications make it a valuable compound in scientific research, particularly in the fields of neuroscience and drug development.
Properties
CAS No. |
152404-97-2 |
|---|---|
Molecular Formula |
C20H31NO3 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2,9,10-trimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C20H31NO3/c1-13(2)8-15-12-21-7-6-14-9-19(23-4)20(24-5)10-16(14)17(21)11-18(15)22-3/h9-10,13,15,17-18H,6-8,11-12H2,1-5H3 |
InChI Key |
GWNKOGCQUQKSHT-UHFFFAOYSA-N |
SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC)OC)OC |
Synonyms |
(11C)TBZOMe 1,3,4,6,7,11b-hexahydro-2,9,10-trimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizine 5-O-methyldihydrotetrabenazine 5-O-methyldihydrotetrabenazine, (11)C-labeled 2-methoxy methoxytetrabenazine TBZOMe |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


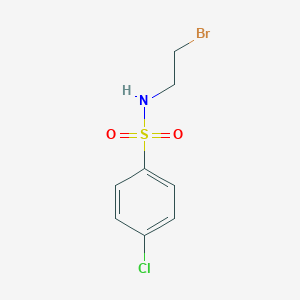



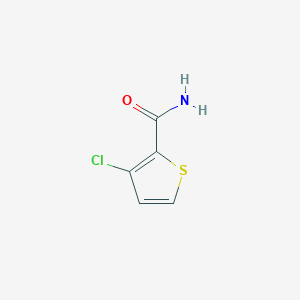




![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)
